

Physicochemical Properties of Indolin-6-ylboronic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Indolin-6-ylboronic acid*

Cat. No.: *B594351*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Indolin-6-ylboronic acid**, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines predicted values with established experimental protocols for the characterization of boronic acids. This information is intended to support researchers in the handling, application, and further investigation of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of **Indolin-6-ylboronic acid** are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental design.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BNO ₂	-
Molecular Weight	162.98 g/mol	[1]
CAS Number	1253912-15-0	[1]
Melting Point	No Data Available	-
Boiling Point (Predicted)	371.8 ± 52.0 °C	[1]
Density (Predicted)	1.27 ± 0.1 g/cm ³	[1]
Polar Surface Area (PSA)	52.5 Å ²	[1]
XLogP3 (Predicted)	-0.52760	[1]
pKa	No Data Available	-
Solubility	No Data Available	-

For comparative context, the melting point of the related compound, 6-Indolylboronic acid (CAS 147621-18-9), is reported as 177-181 °C.[2]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of boronic acids, which can be applied to **Indolin-6-ylboronic acid**.

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the thermodynamic solubility of a compound in various solvents is the shake-flask method.[3]

Materials:

- **Indolin-6-ylboronic acid**
- Selected solvents (e.g., water, ethanol, DMSO, THF)

- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Add an excess amount of **Indolin-6-ylboronic acid** to a vial containing a known volume of the selected solvent.
- Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, visually confirm that excess solid remains.
- Centrifuge the samples to separate the undissolved solid from the saturated solution.
- Carefully withdraw an aliquot of the supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **Indolin-6-ylboronic acid** in the diluted sample using a pre-validated HPLC method.
- Calculate the original solubility in the solvent, accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.^[3]

Materials:

- **Indolin-6-ylboronic acid**
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Potassium chloride (KCl) for ionic strength adjustment
- Deionized water (degassed)
- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar

Procedure:

- Accurately weigh a sample of **Indolin-6-ylboronic acid** and dissolve it in a known volume of deionized water. An organic co-solvent may be used if aqueous solubility is low, though this will yield an apparent pKa (pK_{aapp}).
- Add KCl to the solution to maintain a constant ionic strength.
- Place the solution in a jacketed beaker to maintain a constant temperature.
- Immerse the calibrated pH electrode and a stir bar into the solution.
- Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve.

- The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve.

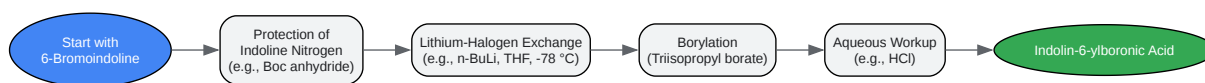
Synthesis and Reactivity

Indolin-6-ylboronic acid is a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5][6]

General Synthesis of Indolylboronic Acids

While a specific, detailed synthesis protocol for **Indolin-6-ylboronic acid** from a peer-reviewed source is not readily available, a general and common method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate followed by hydrolysis.[7]

Conceptual Workflow for the Synthesis of **Indolin-6-ylboronic Acid**:



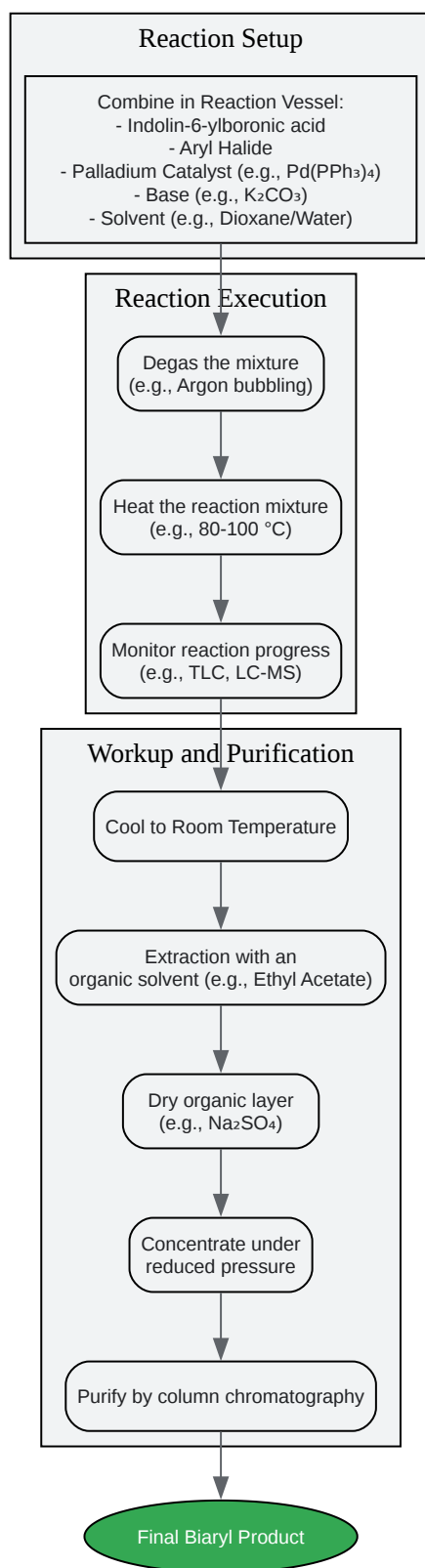
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Caption: Conceptual synthesis of **Indolin-6-ylboronic acid**.

Suzuki-Miyaura Coupling: An Exemplary Application

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes boronic acids. The following is a representative experimental workflow for the coupling of an aryl boronic acid with an aryl halide.[6][8]

Experimental Workflow for Suzuki-Miyaura Coupling:

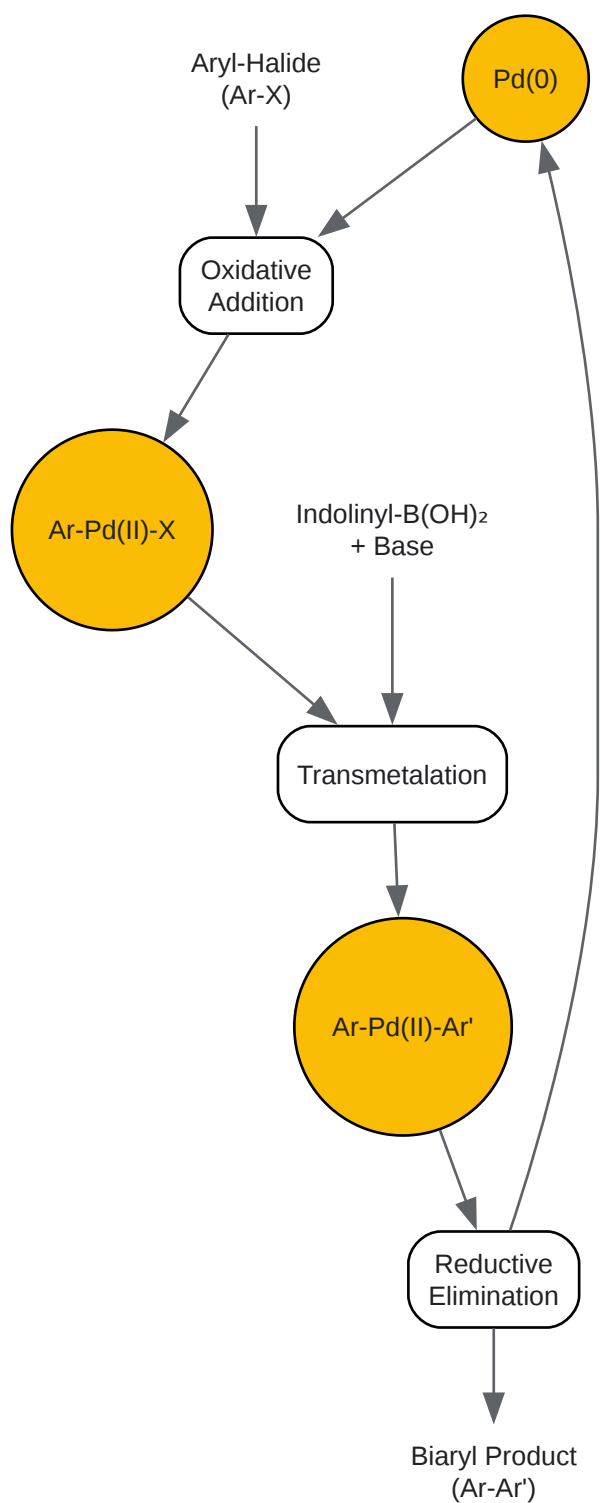


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Caption: Suzuki-Miyaura coupling workflow.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.



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Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

Indolin-6-ylboronic acid is a compound of significant interest for synthetic and medicinal chemists. While a complete, experimentally verified dataset of its physicochemical properties is not currently available in the public domain, this guide provides a solid foundation based on predicted values and established analytical protocols. The provided methodologies for determining solubility and pKa, along with the outlined synthetic and reactive workflows, offer a practical framework for researchers working with this and related boronic acids. Further experimental characterization of **Indolin-6-ylboronic acid** would be a valuable contribution to the field.

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